molecular formula C17H24N6O B4512634 N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B4512634
M. Wt: 328.4 g/mol
InChI Key: PPRQLRDDWFJOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (referred to as STK6497959 in commercial databases) is a synthetic small molecule featuring a triazolopyridazine core fused to a piperidine-4-carboxamide scaffold. Its structure includes a cyclopropyl group attached to the carboxamide nitrogen and an isopropyl substituent at position 3 of the triazolopyridazine ring. These modifications are critical for optimizing binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-cyclopropyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-11(2)16-20-19-14-5-6-15(21-23(14)16)22-9-7-12(8-10-22)17(24)18-13-3-4-13/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRQLRDDWFJOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in biological studies to understand its interactions with biological targets and its effects on cellular processes.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The triazolopyridazine scaffold is widely exploited in medicinal chemistry due to its versatility in targeting epigenetic readers, kinases, and ion channels. Below is a detailed comparison of STK6497959 with structurally and functionally related compounds (Table 1).

Table 1: Structural and Pharmacological Comparison of Triazolopyridazine Derivatives

Compound Name / ID Key Substituents Target / Activity Key Findings
STK6497959 (26) - N-cyclopropyl carboxamide
- 3-isopropyl triazolopyridazine
BRD4 bromodomain Moderate BRD4 inhibitory activity; improved solubility vs. methyl analogs.
STK651245 (6) - N-[2-(1H-indol-3-yl)ethyl]
- 3-trifluoromethyl triazolopyridazine
BRD4 bromodomain High potency (IC₅₀ < 100 nM) but poor metabolic stability.
STK719914 (24) - 3-isopropyl triazolopyridazine
- Piperidine-4-carboxylic acid
BRD4 bromodomain Carboxylic acid derivative with reduced cell permeability.
STK635934 (25) - N-(3-methylbutyl) carboxamide
- 3-isopropyl triazolopyridazine
BRD4 bromodomain Enhanced lipophilicity; moderate cytotoxicity in hepatic cell lines.
Z2701558508 (10) - 3-cyclopropyl triazolopyridazine
- N-(5-chloro-6-fluoro-indol-3-yl)ethyl
BRD4 bromodomain Sub-nanomolar BRD4 inhibition; limited oral bioavailability.
Lin28-1632 - N-methyl-N-[3-(3-methyltriazolopyridazinyl)phenyl]acetamide Lin28 protein Inhibits Lin28-mediated let-7 miRNA suppression; no BRD4 activity.
Compound 7a - N-(2-diethylaminoethyl) carboxamide
- 3-m-tolyl triazolopyridazine
CatSper ion channel Selective CatSper blockade; unrelated to bromodomain targets.

Key Structural Determinants of Activity

Triazolopyridazine Core Modifications :

  • The 3-isopropyl group in STK6497959 balances steric bulk and hydrophobicity, enhancing BRD4 binding compared to smaller groups (e.g., methyl in Z1220635364 (7)) .
  • Electron-withdrawing groups (e.g., trifluoromethyl in STK651245 (6)) improve potency but increase metabolic susceptibility due to oxidative degradation .

Piperidine-Carboxamide Substituents :

  • The N-cyclopropyl group in STK6497959 reduces steric clash with BRD4’s ZA channel compared to bulkier substituents (e.g., N-(3-methylbutyl) in STK635934 (25)), improving solubility .
  • Carboxamide derivatives with indole-ethylamine side chains (e.g., Z2701558508 (10)) exhibit higher affinity but suffer from poor pharmacokinetics .

Off-Target Effects: Compounds like Lin28-1632 and 7a demonstrate that minor structural changes (e.g., phenylacetamide vs. piperidine-carboxamide) redirect activity toward entirely different targets (Lin28 or CatSper) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

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